Quadrigemine B
Description
Contextualization of Oligomeric Pyrroloindoline Alkaloids
Oligomeric pyrroloindoline alkaloids, also referred to as polypyrroloindolines or oligocyclotryptamines, constitute a large and fascinating family of natural products. nih.govnih.govnih.gov These compounds are characterized by their construction from two or more tryptamine (B22526) or cyclotryptamine monomer units linked together through challenging carbon-carbon bonds. nih.govnih.gov The structural complexity of this family is vast, with oligomers ranging from dimers like chimonanthine (B1196302) to intricate heptamers and octamers. nih.govnih.gov
These alkaloids are predominantly isolated from plant species belonging to a few specific genera, notably Psychotria, Hodgkinsonia, Chimonanthus, and Calycanthus. nih.gov Members of this class exhibit a broad spectrum of biological activities, including analgesic, antibacterial, antifungal, antiviral, and cytotoxic properties against human cancer cell lines. nih.govnih.govnih.gov The potent bioactivity, combined with their complex structures defined by multiple, sterically congested quaternary stereocenters, makes them compelling targets for chemical synthesis and pharmacological investigation. nih.govnih.govnih.gov
| Characteristic | Description | References |
|---|---|---|
| Structural Class | Natural products composed of multiple (≥2) tryptamine or cyclotryptamine units. | nih.govnih.gov |
| Key Structural Feature | Presence of multiple, sterically hindered quaternary stereogenic centers. | nih.govnih.gov |
| Primary Natural Sources | Plants from genera such as Psychotria, Hodgkinsonia, Calycanthus. | nih.gov |
| Reported Biological Activities | Analgesic, antibacterial, antifungal, antiviral, cytotoxicity. | nih.govnih.govnih.gov |
Historical Account of Quadrigemine B Isolation and Initial Characterization
This compound was first isolated in the 1970s as a minor alkaloid from the leaves of the Australian plant Hodgkinsonia frutescens. rsc.orgrsc.org This discovery was significant as this compound, along with its isomer Quadrigemine A, represented the first examples of natural products constituted from four distinct tryptamine units. rsc.orgrsc.org Later, it was also identified as a constituent of Psychotria rostrata.
The initial characterization of this compound was a meticulous process relying on the analytical techniques of the era. High-resolution mass spectrometry was crucial in establishing its molecular formula as C₄₄H₅₂N₈. rsc.org The structural connectivity, proposing it as a tetramer, was deduced from a combination of mass spectral fragmentation patterns and chemical degradation studies, most notably the Hofmann degradation. rsc.org These early studies successfully defined the core linkage of the tryptamine units but did not establish the compound's relative or absolute stereochemistry. rsc.orgrsc.org
| Milestone | Details | References |
|---|---|---|
| First Isolation | Isolated from the leaves of Hodgkinsonia frutescens. | rsc.orgrsc.org |
| Molecular Formula | Determined as C₄₄H₅₂N₈ by high-resolution mass spectrometry and elemental analysis. | rsc.org |
| Structural Hypothesis | Proposed as a tetramer of tryptamine units based on mass spectrometry and chemical degradation. | rsc.org |
| Stereochemistry | Not determined in the original isolation studies. | rsc.orgrsc.org |
Significance of Polyindoline Scaffolds in Biosynthetic and Synthetic Research
The polyindoline scaffold, the core structure of this compound and its relatives, holds considerable significance in both biosynthetic and synthetic chemistry.
Biosynthetic Significance: The biosynthesis of these complex oligomers is believed to occur through an iterative, enzyme-catalyzed oxidative coupling of tryptamine monomers. nih.gov Research suggests that enzymes, possibly including P450s, facilitate highly specific carbon-carbon bond formations at either the C3 or C7 positions of the indole (B1671886) nucleus, allowing for the programmed assembly of the growing alkaloid chain. nih.govresearchgate.net Understanding these biosynthetic pathways is critical, as it not only provides insight into nature's chemical strategies but also inspires the development of efficient and stereoselective laboratory syntheses. rsc.orgresearchgate.net
Synthetic Significance: The synthesis of the polyindoline framework presents a formidable challenge to chemists, primarily due to the difficulty of constructing its multiple, sterically crowded quaternary stereocenters with precise stereocontrol. nih.govnih.gov This challenge has spurred the invention of powerful new synthetic methods. nih.gov Prominent strategies that have emerged include:
Catalyst-Controlled Asymmetric Heck Cyclizations: Used to create key diaryl-substituted quaternary centers. nih.gov
Diazene-Directed Fragment Assembly: A modular approach that allows for the convergent and stereocontrolled union of intact cyclotryptamine units. nih.govacs.org
Catalyst-Controlled Oligomerization: Employing catalysts, such as those based on copper, to direct the iterative coupling of monomeric units in a controlled fashion. nih.gov
These advanced synthetic strategies have enabled the total synthesis of several highly complex members of the family, validating the methods and providing access to these molecules for further study. nih.gov
Current Research Gaps and Future Perspectives for this compound Studies
Despite its historical discovery, significant research gaps concerning this compound remain, presenting clear opportunities for future investigation.
Total Synthesis and Structural Confirmation: A complete total synthesis of this compound has not yet been reported. Such an undertaking is essential to rigorously confirm the proposed connectivity and, most importantly, to definitively establish the molecule's absolute and relative stereochemistry, which remains unknown. rsc.orgrsc.org
Detailed Biological Evaluation: The initial report of cytotoxicity for this compound is a promising starting point, but it lacks specificity. mdpi.com A major gap exists in understanding its precise molecular target(s) and mechanism of action. Future studies should aim to move beyond general toxicity assays to explore its effects on specific cellular pathways, enzymes, or receptors. This would clarify its potential as a pharmacological tool or therapeutic lead.
Structure-Activity Relationships (SAR): The absence of a total synthesis has precluded the generation of structural analogs. A synthetic route would enable the creation of a library of related compounds, facilitating SAR studies. This would help identify the key structural features responsible for its biological activity and potentially lead to the design of more potent and selective molecules.
Biosynthetic Machinery: While a general pathway for oligomeric pyrroloindoline biosynthesis is hypothesized, the specific enzymes responsible for the unique linkages within this compound in H. frutescens or P. rostrata have not been identified. Elucidating this enzymatic machinery could provide powerful biocatalytic tools for the future production of these complex alkaloids.
Future research on this compound will likely be driven by the pursuit of its total synthesis. Achieving this milestone will unlock the door to verifying its structure and enabling in-depth biological investigations necessary to understand its true pharmacological potential.
Structure
2D Structure
Properties
Molecular Formula |
C44H50N8 |
|---|---|
Molecular Weight |
690.9 g/mol |
IUPAC Name |
3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-5-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-14-30-35(29)47-38-42(30,20-24-50(38)2)31-15-10-16-32-36(31)48-40-44(32,22-26-52(40)4)43-21-25-51(3)39(43)46-34-18-8-6-12-28(34)43/h5-18,37-40,45-48H,19-26H2,1-4H3 |
InChI Key |
AVQUGAAZHJLAOQ-UHFFFAOYSA-N |
SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C |
Synonyms |
quadrigemine A quadrigemine A, stereoisomer quadrigemine B quadrigemine C quadrigemine-A quadrigemine-B quadrigemine-C |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Complexity of Quadrigemine B
Defining the Core Tetrameric Pyrroloindoline Architecture
Quadrigemine B is defined by its core structure, which comprises four individual pyrroloindoline (also known as cyclotryptamine) units. nih.govrsc.orgrsc.orgchemblink.comnih.gov These units are cyclized indole (B1671886) derivatives that form the fundamental building blocks of the larger molecule. The tetrameric nature signifies that four of these pyrroloindoline monomers are covalently linked together to form the complete this compound structure. The molecular formula for this compound has been established as C44H50N8. chemblink.comnih.govnaturalproducts.net
Characterization of Multiple Quaternary Stereogenic Centers
A hallmark of this compound's structural intricacy is the presence of numerous quaternary stereogenic centers. nih.govnih.govpnas.orgacs.orgacs.orgrsc.org Quaternary stereocenters are carbon atoms bonded to four different non-hydrogen substituents, making their formation and stereochemical control particularly challenging in organic synthesis. In this compound, these centers are generated at the points of connection between the pyrroloindoline units, specifically at the C3a positions where two such units are joined (vicinal quaternary carbons) and potentially at other points of fusion. nih.gov The accurate determination and assignment of the configuration at each of these centers are critical for understanding the molecule's biological activity and for any synthetic efforts.
Comparative Structural Research with Related Quadrigemine Alkaloids
This compound is part of a family of related alkaloids, including Quadrigemine A, C, H, and I, also isolated from Hodgkinsonia species or related genera. nih.govrsc.orgrsc.orgnih.govnaturalproducts.netnih.gov These compounds share the fundamental tetrameric pyrroloindoline architecture but often differ in the specific linkages between the monomeric units or in the stereochemistry at various centers. For instance, Quadrigemine A has shown different fragmentation patterns in mass spectrometry compared to this compound, suggesting variations in the connectivity of its subunits. nih.govrsc.org Comparative studies are essential for understanding structure-activity relationships within this alkaloid class and for developing unified synthetic strategies.
Methodological Advancements in Structural Confirmation for Complex Natural Products
The elucidation of this compound's structure has benefited from and contributed to advancements in natural product structural determination methodologies. Mass spectrometry (MS) provided initial molecular weight and fragmentation data, aiding in the identification of its tetrameric nature. nih.govrsc.org Chemical degradation studies were instrumental in defining the basic connectivity of the subunits, although they often proved insufficient for precise stereochemical assignments. rsc.orgrsc.org
Modern techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR experiments (e.g., COSY, HSQC, HMBC), have become indispensable for mapping out the complex carbon-nitrogen framework and assigning stereochemistry. jeolusa.comamazon.com X-ray crystallography offers definitive structural confirmation when suitable crystals can be obtained. jeolusa.com Furthermore, total synthesis has played a pivotal role. Strategies employing reactions like the intramolecular Heck reaction have been developed to construct the challenging quaternary stereocenters and assemble the pyrroloindoline units in a stereocontrolled manner. nih.govrsc.orgresearchgate.net Advancements in catalytic asymmetric synthesis, including C-H amination and directed fragment assembly, are continuously refining the ability to access and confirm the structures of such complex molecules. nih.govacs.org
Biosynthetic Pathways and Precursor Derivation of Quadrigemine B
Hypothetical Origins from Tryptamine (B22526) Monomers
The fundamental precursor for Quadrigemine B, as with the vast majority of indole (B1671886) alkaloids, is the amino acid L-tryptophan wikipedia.orgrsc.orgnih.gov. In plants and microorganisms, L-tryptophan is converted to tryptamine through a decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) wikipedia.orgrsc.orgmdpi.compnas.org. Tryptamine serves as a foundational building block for a diverse array of indole alkaloids, including those featuring the pyrroloindoline motif wikipedia.orgrsc.orgnih.govmdpi.compnas.orgnih.govresearchgate.netscispace.comrsc.orgmdpi.comchemrxiv.orgnih.gov. This compound is structurally defined as a tetramer, meaning it is assembled from four units derived from tryptamine, which undergo significant modification and cyclization to form "cyclotryptamine" monomers before their subsequent oligomerization rsc.orgchemrxiv.orgnih.govrsc.orgnih.gov.
Enzymatic Mechanisms Governing Oligomerization
The assembly of four distinct cyclotryptamine units into the complex tetrameric structure of this compound is a sophisticated process likely orchestrated by a series of specific enzymes. While the precise enzymes responsible for this compound's oligomerization are not yet identified, the biosynthesis of other complex alkaloids involves enzymatic condensation, cyclization, and coupling reactions nih.govresearchgate.netresearchgate.netnih.govacs.orgsjtu.edu.cnresearchgate.netrsc.orgresearchgate.netacs.orgnih.gov. The formation of the numerous quaternary stereocenters within this compound's structure strongly suggests the involvement of highly stereoselective enzymes, potentially including methyltransferases, oxidoreductases, and cyclases, which guide the precise assembly of the monomeric units chemrxiv.orgnih.govnih.gov.
Postulated Oxidative Coupling Events in Pyrroloindoline Formation
The characteristic pyrroloindoline core and the linkages between the four tryptamine-derived units in this compound are likely established through oxidative coupling and cyclization reactions nih.govacs.orgresearchgate.netnih.govresearchgate.net. Oxidative processes are pivotal in natural product biosynthesis, facilitating the formation of new carbon-carbon bonds and the construction of complex polycyclic frameworks, particularly in indole alkaloids nih.govacs.orgsjtu.edu.cnresearchgate.netrsc.orgresearchgate.netuni-marburg.denih.govbeilstein-journals.org. The intricate structure of this compound, with its multiple fused rings and inter-unit linkages, would necessitate controlled enzymatic oxidative events to forge these bonds and generate the molecule's final architecture, including its numerous stereocenters rsc.orgchemrxiv.orgnih.govrsc.orgnih.gov.
Identification of Key Biosynthetic Intermediates and Branch Points
While strictosidine (B192452) is a well-established central intermediate in the biosynthesis of many monoterpene indole alkaloids (TIAs) derived from tryptamine and secologanin (B1681713) nih.govresearchgate.netmdpi.comresearchgate.net, the biosynthetic pathway of this compound appears to diverge. Given its tetrameric structure composed of cyclized tryptamine units, the key intermediates are likely to be these modified tryptamine monomers, referred to as "cyclotryptamines" chemrxiv.orgnih.govnih.govmit.edu. The formation of these cyclotryptamine building blocks from tryptamine would involve specific enzymatic modifications and cyclizations, with the precise intermediates yet to be fully characterized for this compound. The subsequent assembly of these monomers into the tetrameric structure represents a significant branch point in alkaloid metabolism.
Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis
The structural complexity of this compound and related oligocyclotryptamine alkaloids has spurred the development of chemoenzymatic synthesis strategies that mimic natural biosynthetic pathways. These bio-inspired approaches aim to achieve stereoselective and efficient synthesis of these challenging molecules sjtu.edu.cnresearchgate.netuni-marburg.debeilstein-journals.orgnih.govresearchgate.netchemrxiv.org. For example, synthetic methodologies have been devised that leverage diazene-directed assembly to construct cyclotryptamine units, employing enzymes or biomimetic catalysts to control the formation of critical quaternary stereocenters chemrxiv.orgnih.govnih.govmit.edu. Research into the biosynthesis of pyrroloindoline alkaloids has also identified key enzymes, such as methyltransferases and oxidases, which can be integrated into chemoenzymatic routes for constructing the pyrroloindoline motif, thereby facilitating access to these compounds for further research sjtu.edu.cnresearchgate.netuni-marburg.deresearchgate.net.
Investigating the Biological Source and Biogenetic Variations
This compound has been isolated from the plant Hodgkinsonia frutescens rsc.orgrsc.org. Related oligomeric pyrroloindoline alkaloids have also been identified in various species within the Psychotria genus chemrxiv.orgscielo.brmdpi.com. The biosynthesis of these complex alkaloids is understood to occur within specific plant tissues, though the precise cellular localization and regulation of the complete biosynthetic pathway remain subjects of ongoing investigation. While specific biogenetic variations for this compound have not been extensively documented, it is known that related indole alkaloids can exhibit structural diversity arising from differences in the producing organism's enzymatic machinery or precursor availability, leading to distinct chemotypes.
Data Table: Precursor Derivation and Biosynthetic Steps for this compound
| Stage | Precursor/Intermediate | Biosynthetic Process | Key Enzymes (General/Hypothesized) |
| Primary Origin | L-Tryptophan | Amino acid metabolism | N/A (Primary metabolism) |
| Initial Step | Tryptamine | Decarboxylation of L-Tryptophan | Tryptophan Decarboxylase (TDC) wikipedia.orgrsc.orgmdpi.compnas.org |
| Monomer Formation | Cyclotryptamines | Modification and cyclization of tryptamine units | Hypothetical enzymes for cyclization and functionalization |
| Oligomerization | This compound | Enzymatic assembly of four cyclotryptamine monomers via oxidative coupling/cyclization | Oxidoreductases, methyltransferases, cyclases (hypothesized) nih.govresearchgate.netchemrxiv.orgnih.govnih.govresearchgate.netnih.govacs.orgsjtu.edu.cnresearchgate.netrsc.orgresearchgate.netacs.orgnih.gov |
Compound List
this compound
L-Tryptophan
Tryptamine
Cyclotryptamines
Strictosidine
Secologanin
Indole alkaloids
Pyrroloindoline alkaloids
Monoterpene indole alkaloids (TIAs)
Oligocyclotryptamine alkaloids
Calycosidine
Hodgkinsine B
Quadrigemine C
Isopsychotridine C
Oleoidine
Caledonine
Meso-chimonanthine
Quadrigemine A
Quadrigemine H
Quadrigemine I
Psychotrimine
Psychopentamine
Isopsychotridine B
N-methyltryptamine
Serotonin
N-methylserotonin
Dimethyltryptamine (DMT)
Psilocin
Psilocybin
Agroclavine
Elymoclavine
Chanoclavine-I
Paspalic acid
Lysergic acid
Strictosidine synthase
Secodine
Stemmadenine
Vincoside
Rebeccamycin
Staurosporine
K-252a
Chromopyrrolic acid (CPA)
Indole-3-pyruvate imine (IPAI)
Naseseazine A, B, C
Brevianamide F
Tryprostatin B
Fumitremorgins
Notoamides
Lansai B
Crocagins A, B
Physostigmine
Total Synthesis Strategies and Methodological Development for Quadrigemine B
Novel Reaction Development for Polyindoline Alkaloid Construction
The construction of the polyindoline alkaloid framework necessitates the development of reactions capable of forming carbon-carbon bonds with high stereocontrol, especially at the quaternary centers. Several key methodologies have emerged as pivotal in this endeavor.
Asymmetric Catalysis for Quaternary Center Formation: A significant breakthrough in polyindoline alkaloid synthesis has been the application of asymmetric catalysis to forge the critical quaternary stereocenters. Notably, palladium-catalyzed intramolecular Heck reactions have proven highly effective in establishing the C3a–C7' linkage, a common feature in these alkaloids. For instance, in the synthesis of related compounds like Quadrigemine C, a catalyst-controlled asymmetric intramolecular Heck cyclization was employed to generate α-aryl oxindoles, thereby setting a key stereocenter nih.govpnas.org. Similarly, diastereoselective substrate-controlled α-arylation of oxindoles has also been utilized nih.gov. These catalytic methods allow for the precise control of stereochemistry during the formation of these challenging structural motifs.
Diazene-Directed Assembly: A convergent and modular strategy that has seen significant development involves the use of diazene (B1210634) intermediates. This methodology enables the stereoselective formation of carbon-carbon bonds, including the C3a–C3a' and C3a–C7' linkages, through the photoextrusion of dinitrogen. This approach facilitates the controlled assembly of cyclotryptamine monomers into more complex bis- and tris-diazene intermediates, ultimately leading to the formation of multiple quaternary stereocenters in a single step. This strategy has been instrumental in the synthesis of various polyindoline alkaloids, including Quadrigemine C nih.gov.
Copper-Catalyzed Oligomerization: Another important class of reactions developed for polyindoline alkaloid synthesis involves asymmetric copper catalysis. This approach utilizes the iterative application of copper-catalyzed arylation/cyclization of nucleophilic tryptamides to construct the oligomeric backbone. This method allows for the controlled dimerization, trimerization, and tetramerization of cyclotryptamine subunits, leading to the formation of complex structures like Quadrigemine H and related compounds researchgate.netnih.gov. The choice of catalyst and reaction conditions is critical for achieving high yields and diastereoselectivity in these oligomerization steps.
Monomer Synthesis: The accessibility of functionalized cyclotryptamine monomers is fundamental to these convergent strategies. Rhodium- and iridium-catalyzed C–H amination reactions have been employed to efficiently synthesize these essential building blocks for subsequent diazene synthesis nih.gov.
Optimization of Synthetic Routes and Yield Improvement Studies
Comparative Yields and Step Counts: The development of synthetic routes for polyindoline alkaloids showcases a progression in efficiency. While early syntheses might have been longer and lower yielding, ongoing research aims to consolidate steps and maximize product output. For example, the synthesis of Hodgkinsine (B231384) and Hodgkinsine B has been achieved in six steps from monomers, with a longest linear sequence of eight steps, and has been scaled to produce over 450 mg in a single pass nih.gov. Similarly, the synthesis of Quadrigemine H has been reported in eight linear steps from monomeric subunits nih.gov. These advancements underscore the continuous drive towards more practical and high-yielding synthetic methodologies for this important class of natural products.
Compound List:
Quadrigemine B
Quadrigemine C
Hodgkinsine
Hodgkinsine B
Calycosidine
Psychotrimine
Psychopentamine
Idiospermuline
Isopsychotridine B
Isopsychotridine C
Communesin A
Communesin B
Communesin G
Communesin H
Communesin I
Caledonine
Oleoidine
Meso-chimonanthine
Pleiomaltinine
Pleiocarpamine
Longeracinphyllin A
Daphniphyllum alkaloids
Yuzurimine-type alkaloids
Caldaphnidine J
Secodaphniphylline
Iboga alkaloids
Catharanthine
Structure Activity Relationship Sar Investigations of Quadrigemine B and Its Analogues
Methodological Frameworks for SAR Studies in Complex Natural Products
For complex natural products, total synthesis can be challenging and time-consuming for generating numerous analogues. Therefore, semisynthesis , which involves chemical modification of the naturally isolated compound or its biosynthetic intermediates, is a common strategy rsc.org. Diverted total synthesis (DTS) and analogue-oriented synthesis (AOS) are also employed, allowing for the strategic incorporation of modifications during the synthetic route to generate libraries of related compounds for SAR exploration nih.govrsc.orgresearchgate.net. Furthermore, biosynthetic approaches , such as modifying genes in biosynthetic pathways, can also yield novel analogues with altered structures rsc.org.
The process typically involves:
Influence of Molecular Architecture on Mechanistic Profiles
Research into polyindolenine alkaloids , a class to which Quadrigemine B belongs, has explored how variations in the number of tryptamine (B22526) units and their polymerization modes affect cytotoxicity. Studies have indicated that differences in molecular weight and structural isomerism can significantly influence these activities ird.fr. Understanding these relationships helps in identifying which structural motifs are essential for maintaining or enhancing the compound's therapeutic or toxicological profile.
Impact of Stereochemistry on Biological Interactions at the Molecular Level
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity, especially for chiral natural products pharmabiz.comlongdom.orgnumberanalytics.com. Biological targets, such as proteins and enzymes, are themselves chiral, leading to stereoselective interactions. This means that different stereoisomers of a compound can exhibit vastly different potencies, efficacies, or even entirely different biological effects pharmabiz.comlongdom.orgnih.gov.
For this compound, understanding the role of its stereocenters is paramount. SAR studies often involve synthesizing specific stereoisomers or diastereomers to assess their individual biological activities. For example, in studies of related compounds like 3-Br-acivicin, only specific stereoisomers demonstrated significant antiplasmodial activity, suggesting stereoselective uptake or target binding nih.gov. This highlights the necessity of precise stereochemical control during synthesis and evaluation to accurately map SAR. The determination of stereochemistry often relies on techniques like circular dichroism (CD) spectroscopy and optical rotation pharmabiz.com.
Rational Design and Synthesis of this compound Analogues and Derivatives as Mechanistic Probes
Rational design is a cornerstone of modern drug discovery, aiming to create molecules with desired properties based on existing knowledge. In the context of this compound SAR, rational design involves hypothesizing which structural modifications might lead to improved biological activity, selectivity, or altered mechanistic profiles. This often stems from understanding the interaction of the parent compound with its target or from computational predictions rsc.orgtohoku.ac.jpopenaccessgovernment.orgnih.gov.
The synthesis of these designed analogues can employ various strategies:
These synthesized analogues serve as crucial probes to elucidate the mechanism of action, identify key binding interactions, and optimize lead compounds for therapeutic potential.
Identification of Key Pharmacophores and Structural Motifs
A pharmacophore is defined as the three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are essential for a molecule's biological activity pnas.orgtandfonline.combohrium.comnih.govnih.gov. SAR studies are instrumental in identifying these critical pharmacophoric elements within this compound. By correlating structural modifications with changes in activity, researchers can pinpoint which parts of the molecule are indispensable for its function.
For complex natural products, identifying a common pharmacophore can be challenging due to their intricate structures pnas.org. However, by analyzing a series of analogues, researchers can deduce which functional groups or spatial arrangements are critical for target binding and subsequent biological effects. This information then guides the design of new analogues with enhanced potency or modified selectivity.
Computational and In Silico Approaches for SAR Prediction
Computational and in silico methods play an increasingly vital role in SAR studies, complementing experimental approaches and accelerating the discovery process rsc.orgcreative-proteomics.combohrium.commdpi.comnih.govsolubilityofthings.comnih.gov. These techniques allow for the prediction of biological activity based on molecular structure, reducing the need for extensive synthesis and screening of every possible analogue.
Key computational approaches include:
These computational tools are particularly valuable for complex natural products like this compound, where experimental synthesis of all potential analogues may be prohibitive. They help prioritize synthetic targets and provide mechanistic insights by predicting how structural changes might affect molecular recognition and biological outcomes rsc.orgtohoku.ac.jpbohrium.commdpi.comnih.govsolubilityofthings.com.
Mechanistic Biological Research and Cellular Pathway Modulation by Quadrigemine B
Investigations into Antibacterial Mechanisms against Specific Microbial Species
Quadrigemine B has demonstrated notable bactericidal activity against both Gram-positive and Gram-negative bacteria. scielo.brresearchgate.netdokumen.pub Specifically, research has identified its effectiveness against Escherichia coli and Staphylococcus aureus. scielo.brresearchgate.netucl.ac.uk While the compound's ability to kill these bacteria is established, the precise molecular mechanisms underlying this antibacterial action remain largely unelucidated in the currently available scientific literature. Further research is required to determine how this compound interacts with and disrupts essential cellular processes in these microbial species.
Table 1: Documented Antibacterial Activity of this compound
| Microbial Species | Type | Activity Reported | Citation |
|---|---|---|---|
| Escherichia coli | Gram-negative | Bactericidal | scielo.brresearchgate.netucl.ac.uk |
Elucidation of Anti-Inflammatory Signaling Pathways
The anti-inflammatory potential of quadrigemine-type alkaloids has been suggested through studies on platelet aggregation, a key process in inflammation and thrombosis. ontosight.ai this compound, along with related compounds like Quadrigemine A, isopsychotridine C, and psychotridine, has been shown to be a potent inhibitor of human platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin. scielo.brscielo.brresearchgate.net These compounds are reported to be active in the 1-10 microM range. researchgate.net
Mechanistically, it has been observed that the inhibitory action of these quadrigemine alkaloids on platelet aggregation does not involve an increase in the levels of platelet cyclic AMP (cAMP), either when administered alone or in the presence of prostaglandin (B15479496) E1 (PGE1), an activator of adenylate cyclase. researchgate.net This finding suggests that the anti-inflammatory effect, at least in the context of platelet aggregation, is not mediated through the cAMP signaling pathway, pointing towards alternative molecular targets or signaling cascades.
Research into Neuroprotective Mechanisms at the Cellular Level
While some sources suggest that quadrigemine alkaloids, as a class, may possess neuroprotective properties, specific research detailing the neuroprotective mechanisms of this compound at the cellular level is not extensively documented in the available scientific literature. ontosight.ai Elucidation of its potential effects on neuronal cell viability, synaptic function, or response to neurotoxic insults awaits further investigation.
Modulation of Cellular Proliferation and Apoptosis Pathways
A significant portion of the research on this compound has focused on its cytotoxic effects on various cell lines. ird.fr The compound has been shown to be cytotoxic to HEp-2 cells and normal human lymphocytes in a time- and dose-dependent manner. researchgate.netresearchgate.netresearchgate.netresearchgate.net Furthermore, studies on rat hepatoma cells (HTC line) have revealed that this compound exhibits potent cytotoxic activity, reportedly greater than that of the established anti-tumor agent vincristine. scielo.brscielo.brresearchgate.netresearchgate.netdokumen.pub
Despite these observations of cytotoxicity, the specific cellular proliferation and apoptosis pathways modulated by this compound have not been fully characterized. It is not yet clear whether the observed cell death occurs through induction of apoptosis, necrosis, or other mechanisms. The molecular signaling cascades that are initiated or inhibited by this compound to halt cell proliferation or trigger cell death remain a critical area for future research.
Table 2: Cytotoxic Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | Effect | Comparative Potency | Citation |
|---|---|---|---|---|
| HEp-2 | Human larynx carcinoma | Cytotoxic | Not specified | researchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Normal human lymphocytes | Normal blood cells | Cytotoxic | Not specified | researchgate.netresearchgate.netresearchgate.netresearchgate.net |
Induction of Oxidative Stress and DNA Damage Response Mechanisms
There is currently a lack of specific scientific reports detailing the capacity of this compound to induce oxidative stress or activate DNA damage response mechanisms in cells. Investigations into its effects on the generation of reactive oxygen species (ROS), antioxidant enzyme systems, and the activation of DNA repair pathways are needed to understand this aspect of its biological activity.
Regulation of Specific Signaling Cascades (e.g., ErbB, p53, TNF, T-cell receptor, MAPK pathways)
Detailed studies on the regulatory effects of this compound on specific major signaling cascades such as the ErbB, p53, TNF, T-cell receptor, or MAPK pathways are not present in the currently accessible research literature. Understanding how this compound might interact with these critical pathways is essential for a comprehensive view of its cellular effects and therapeutic potential.
Identification of Direct Molecular Targets within Cellular Systems
The direct molecular targets of this compound within cellular systems have not yet been definitively identified. While its inhibitory effect on platelet aggregation suggests an interaction with components of the aggregation machinery, the specific receptor or enzyme it binds to is unknown. researchgate.net Similarly, for its antibacterial and cytotoxic activities, the precise molecular binding partners responsible for these effects are yet to be discovered. Identifying these direct targets is a crucial next step in understanding the compound's mechanism of action.
Comparative Mechanistic Studies with other Pyrroloindoline Alkaloids
The biological activities of polypyrroloindoline alkaloids, including this compound, are intrinsically linked to their complex and diverse structures. Mechanistic studies comparing this compound and its isomers with other members of this alkaloid family reveal that variations in molecular weight, stereoisomerism, and the specific mode of polymerization between tryptamine (B22526) units significantly influence their cellular effects. ird.fr The polypyrroloindoline family encompasses a wide range of oligomeric structures, from dimers like chimonanthine (B1196302) to more complex heptamers and octamers, all built from repeating pyrroloindoline units. nih.govprinceton.edu These structural differences are key to understanding their varying biological activities, which include cytotoxic, analgesic, antibacterial, and antiviral properties. nih.govresearchgate.net
A primary area of comparative mechanistic research has been in the evaluation of cytotoxicity against cancer cell lines. Studies on rat hepatoma cells (HTC) have provided direct comparisons between different structural classes of pyrroloindoline alkaloids. ird.fr For instance, the cytotoxic effects of tetrameric quadrigemines were compared against trimeric alkaloids like hodgkinsine (B231384) and other more complex structures. ird.fr
Trimeric alkaloids such as hodgkinsine demonstrated relatively low toxicity at concentrations of 4 x 10⁻⁵ M after 24 hours, with mortality reaching 80% only after a prolonged contact time of 72 hours. ird.fr In contrast, the quadrigemines (isomers of this compound) showed a more potent and rapid cytotoxic response. At a concentration of 8 x 10⁻⁵ M, they induced 100% cellular mortality within 24 hours, and even at half that concentration (4 x 10⁻⁵ M), a mortality rate of 35% was observed. ird.fr This suggests that the increase from three to four monomeric units enhances the cytotoxic potential. ird.fr
The mode of linkage between the monomeric units also plays a critical role. Quadrigemine G, a "quadrigemine A type" alkaloid where a C₂-C₂' bond links two dimeric units, and Quadrigemine H, a "this compound type" alkaloid where a C₂-C₂' bond links a monomer to a trimer, are structural isomers that can exhibit different activities. ird.fr Further structural complexity, as seen in alkaloids like vatine, vatamine, and vatamidine, leads to even more potent cytotoxicity, often without the intermediate growth inhibition phase observed with other alkaloids. ird.fr
Beyond general cytotoxicity, some pyrroloindoline alkaloids exhibit more specific mechanisms of action. For example, Quadrigemine C has been identified as a weak antagonist of the somatostatin (B550006) (SRIF) receptor. ub.edu This activity is shared with other alkaloids in the family, such as psycholeine (B233730) and (meso)-pseudophrynamine A, suggesting a common, though perhaps not highly potent, interaction with this particular cellular signaling pathway. ub.edu
These comparative studies underscore that the mechanism of this compound and its relatives is not uniform across the polypyrroloindoline class. The specific oligomeric structure—defined by the number of cyclotryptamine subunits, their stereochemical arrangement, and the nature of their linkages (e.g., C3a–C7′ vs. C3a–C3a′)—is a crucial determinant of both the potency and the nature of their biological activity. nih.govprinceton.edu
Research Data on Comparative Cytotoxicity of Pyrroloindoline Alkaloids
| Alkaloid Class | Specific Compound(s) | Number of Units | Observed Cytotoxicity on Rat Hepatoma Cells (HTC) ird.fr |
|---|---|---|---|
| Trimers | Hodgkinsine (H), Hodgkinsine A (Ha) | 3 | Slightly toxic at 4 x 10⁻⁵ M (10% mortality at 24h), increasing to 80% mortality at 72h. |
| Tetramers | Quadrigemine G (Qg), Quadrigemine H (Qh) | 4 | Slightly inhibit cell proliferation at 0.5 x 10⁻⁵ M. 100% mortality at 8 x 10⁻⁵ M and 35% at 4 x 10⁻⁵ M after 24h. |
| Other Complex Alkaloids | Vatine (Va), Vatamine (Vt), Vatamidine (Vm) | Multiple | Much more cytotoxic than other tested alkaloids; extremely cytotoxic without an intermediary growth inhibition state. |
Advanced Analytical Methodologies for Research on Quadrigemine B
High-Resolution Spectroscopic Techniques for Elucidating Molecular Interactions (e.g., advanced NMR applications)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate molecular structure and interactions of complex molecules like Quadrigemine B. mdpi.com While standard 1D NMR (¹H and ¹³C) provides foundational data, advanced NMR techniques are required to decipher the complete structural and dynamic picture.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of atoms within the this compound molecule. nih.gov These experiments help in assigning the chemical shifts of protons and carbons that are often overlapping in 1D spectra due to the molecule's complexity. swinburne.edu.au
Furthermore, Nuclear Overhauser Effect (NOE) based techniques, like NOESY (Nuclear Overhauser Effect Spectroscopy), provide through-space correlations between protons, which is vital for determining the relative stereochemistry of the numerous chiral centers in this compound. mdpi.com The intensity of NOE signals can be used to estimate inter-proton distances, thereby helping to build a three-dimensional model of the molecule in solution.
Advanced NMR applications can also be employed to study the interactions of this compound with other molecules, such as proteins or nucleic acids, which is essential for understanding its potential biological activity. swinburne.edu.au Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the binding epitope of this compound when it interacts with a macromolecular target. mdpi.comnih.gov These methods are instrumental in drug discovery and development. swinburne.edu.au
The table below summarizes some advanced NMR techniques and their applications in the study of complex alkaloids like this compound.
| NMR Technique | Application | Information Obtained |
| COSY | Establishing ¹H-¹H scalar couplings | Proton-proton connectivity through bonds |
| HMBC | Probing long-range ¹H-¹³C couplings | Connectivity between protons and carbons separated by multiple bonds |
| NOESY | Detecting through-space ¹H-¹H interactions | Relative stereochemistry and 3D conformation in solution |
| STD NMR | Identifying ligand binding to a macromolecule | Epitope mapping of the small molecule ligand |
| CSP Mapping | Mapping the binding site on a macromolecule | Location of the binding pocket on the target protein |
X-ray Crystallography for Precise Structural Geometry Determination of Related Compounds
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. nih.gov While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging, the structural analysis of closely related alkaloids and synthetic intermediates provides invaluable insights into its geometry. mdpi.com
The process involves crystallizing the compound of interest and then bombarding the crystal with X-rays. nih.gov The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high accuracy. mdpi.com For complex alkaloids, X-ray crystallography provides unambiguous structural proof, confirming the connectivity and stereochemistry that may be inferred from other techniques like NMR. researchgate.net
In the context of this compound research, X-ray crystallography has been instrumental in confirming the structures of synthetic precursors and related natural products. weizmann.ac.il This information is critical for validating synthetic pathways and for understanding the structure-activity relationships within this class of alkaloids. nih.gov
The following table outlines the key stages and outcomes of an X-ray crystallography study.
| Stage | Description | Outcome |
| Crystallization | Growing a high-quality single crystal of the compound. nih.gov | A well-ordered crystal lattice suitable for diffraction. |
| Data Collection | Irradiating the crystal with X-rays and collecting the diffraction data. mdpi.com | A set of diffraction intensities and angles. |
| Structure Solution | Using the diffraction data to determine the initial positions of the atoms. mdpi.com | An initial electron density map and atomic model. |
| Structure Refinement | Optimizing the atomic positions to best fit the experimental data. mdpi.com | A final, high-resolution 3D molecular structure. |
Chromatographic Separations (e.g., High-Performance Liquid Chromatography) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of this compound and its isomers. sielc.com Given the existence of multiple stereoisomers and constitutional isomers of this compound, efficient separation methods are crucial for obtaining pure compounds for structural and biological studies. nih.govnih.gov
Reversed-phase HPLC, often using C18 columns, is a common method for separating compounds based on their hydrophobicity. rsc.org In the synthesis of this compound precursors, preparative reversed-phase HPLC has been successfully used to separate diastereomers. nih.gov The separation is based on the subtle differences in the physical properties of the isomers, allowing for their isolation in high purity. nih.gov
The choice of the stationary phase, mobile phase composition, and detector are critical parameters that need to be optimized for the successful separation of complex alkaloid isomers. chromforum.org For instance, the separation of positional isomers can sometimes be achieved by using different types of stationary phases, such as phenyl- or biphenyl-phases, which offer different selectivity compared to standard C18 phases. rsc.orgmtc-usa.com
The table below lists different HPLC modes and their applicability to the analysis of this compound.
| HPLC Mode | Stationary Phase Example | Mobile Phase Example | Application for this compound |
| Reversed-Phase | C18, C8, Phenyl | Acetonitrile/Water, Methanol/Water | Purity assessment, separation of diastereomers and constitutional isomers. nih.gov |
| Normal-Phase | Silica, Alumina | Hexane/Ethyl Acetate | Separation of non-polar isomers, often complementary to reversed-phase. |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel) | Hexane/Isopropanol | Separation of enantiomers. |
Mass Spectrometry for Fragmentation Pattern Analysis in Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de For a complex molecule like this compound, high-resolution mass spectrometry (HRMS) is essential for accurately determining its molecular formula. beilstein-journals.org
Electron ionization (EI) is a common ionization technique that causes the molecule to fragment in a reproducible manner. whitman.edu The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. libretexts.org The fragmentation pattern of this compound has been used to distinguish it from its constitutional isomers. nih.gov For example, the presence of specific fragment ions can indicate the location of labile bonds within the molecule's core structure. nih.gov
The difference in fragmentation patterns between the [2+2] and [3+1] quadrigemine alkaloids, for instance, corresponds to the location of the σ-bond connecting the vicinal quaternary carbon centers. nih.gov This allows for the structural assignment of these complex isomers based on their mass spectral data. nih.govnih.gov
Below is a table illustrating the role of different mass spectrometry components in the analysis of this compound.
| Component/Technique | Function | Relevance to this compound Analysis |
| Ion Source (e.g., ESI, EI) | Generates ions from the sample molecules. | Soft ionization (ESI) for molecular weight determination; Hard ionization (EI) for fragmentation analysis. |
| Mass Analyzer (e.g., TOF, Orbitrap) | Separates ions based on their m/z ratio. | High resolution for accurate mass measurements and molecular formula determination. |
| Detector | Records the abundance of each ion. | Provides the intensity of each peak in the mass spectrum. |
| Fragmentation Analysis | Interpretation of the fragment ions. | Provides structural information and helps to differentiate between isomers. nih.gov |
Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity Assessment
The assessment of enantiomeric and diastereomeric purity is critical in the study of chiral molecules like this compound, as different stereoisomers can have distinct biological activities. wikipedia.org A variety of analytical techniques are employed to determine the ratio of different stereoisomers in a sample.
Chiral HPLC is a direct method for separating enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. wikipedia.org The enantiomeric excess (ee) can be determined by integrating the peak areas of the separated enantiomers.
The following table compares different methods for chiral analysis.
| Technique | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase. wikipedia.org | Direct separation of enantiomers, accurate quantification. | Requires specialized and often expensive columns. |
| NMR with CSAs | Formation of transient diastereomeric complexes with distinct NMR signals. libretexts.org | No derivatization required, can be rapid. | Peak resolution may not always be sufficient. |
| NMR with CDAs | Covalent reaction to form diastereomers with different NMR spectra. | Can provide excellent resolution. | Requires a chemical reaction, potential for kinetic resolution. |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Simple and rapid. | Does not provide information on the ratio of enantiomers, only the net rotation. |
Microscopic and Imaging Techniques for Cellular Research Studies
While the primary focus of analytical chemistry on this compound is on its structure and purity, microscopic and imaging techniques are vital for investigating its biological effects at the cellular level. nih.gov These techniques can help to understand how this compound interacts with cells, where it localizes, and what cellular processes it may affect. dartmouth.edu
Fluorescence microscopy is a powerful tool for visualizing the distribution of molecules within cells. uvm.edu If this compound itself is not fluorescent, it can be labeled with a fluorescent tag, or its effects on cellular structures can be observed using fluorescent probes for specific organelles or proteins. For example, researchers could investigate whether this compound co-localizes with specific cellular compartments, such as the mitochondria or the nucleus.
Confocal microscopy provides higher resolution images by eliminating out-of-focus light, allowing for the three-dimensional reconstruction of cellular structures. researchgate.net This would be particularly useful for detailed studies of the subcellular localization of this compound.
Advanced techniques like super-resolution microscopy could potentially offer an even more detailed view of the interactions of this compound with cellular components at the nanoscale. nih.gov These studies are crucial for elucidating the mechanism of action of this complex natural product. nih.gov
The table below provides an overview of microscopic techniques that could be applied to the cellular study of this compound.
| Imaging Technique | Principle | Potential Application for this compound Research |
| Widefield Fluorescence Microscopy | Excitation of fluorophores and detection of emitted light. uvm.edu | Initial screening of cellular uptake and general localization. |
| Confocal Laser Scanning Microscopy | Point-by-point scanning with a laser and pinhole to reject out-of-focus light. researchgate.net | High-resolution imaging of subcellular localization and co-localization with specific organelles. |
| Super-Resolution Microscopy | Various techniques that overcome the diffraction limit of light. nih.gov | Nanoscale imaging of interactions with specific molecular targets within the cell. |
| Live-Cell Imaging | Time-lapse microscopy of living cells. dartmouth.edu | Studying the dynamics of this compound uptake, transport, and its effects on cellular processes in real-time. |
Future Directions and Emerging Research Avenues for Quadrigemine B
Development of Next-Generation Synthetic Methodologies for Oligomeric Alkaloids
The synthesis of oligomeric alkaloids like Quadrigemine B is hampered by the presence of multiple quaternary stereocenters and numerous basic nitrogen atoms, which present substantial synthetic challenges. nih.gov Future research will focus on developing more efficient and stereocontrolled synthetic strategies. Key areas of development include:
Convergent and Modular Assembly: Strategies that allow for the late-stage coupling of complex, pre-synthesized monomeric or dimeric units are highly sought after. nih.govnih.gov Approaches like the diazene-directed assembly of cyclotryptamine fragments, which enables the controlled formation of C3a–C3a' and C3a–C7' carbon-carbon bonds, represent a significant step forward. nih.govchemrxiv.orgthieme-connect.com This modularity allows for the synthesis of various stereoisomers and analogues by combining different building blocks.
Catalyst-Controlled Asymmetric Synthesis: The use of catalyst-controlled reactions, such as the asymmetric intramolecular Heck reaction, has been pivotal in establishing key stereocenters in related alkaloids like (-)-Quadrigemine C. nih.govnih.govacs.org Future efforts will likely focus on discovering new catalytic systems that offer higher efficiency, selectivity, and broader substrate scope for constructing the intricate linkages found in the quadrigemines.
Non-Biomimetic and Alkyne-Based Strategies: While biomimetic syntheses are often efficient, non-biomimetic approaches provide greater flexibility and access to unnatural analogues. kyoto-u.ac.jp Strategies utilizing alkyne chemistry, for instance, can enable novel disconnections and the construction of core scaffolds through pathways not observed in nature, thereby expanding the accessible chemical space around the quadrigemine core. kyoto-u.ac.jp
Flow Chemistry and Automation: The integration of flow chemistry can offer improved control over reaction conditions, enhanced safety, and the potential for automated synthesis of complex intermediates. This technology could streamline the multi-step sequences required for alkaloid synthesis, making these complex molecules more accessible for biological evaluation.
In-Depth Elucidation of Remaining Biosynthetic Steps and Enzymes
While it is understood that indole (B1671886) alkaloids are derived from tryptophan, the specific biosynthetic pathway leading to the formation of complex oligomers like this compound remains largely uncharacterized. imperial.ac.uk Future research is critically needed to map out the enzymatic machinery responsible for the remarkable regio- and stereoselective coupling of cyclotryptamine units in nature.
Key research questions to be addressed include:
Identification of Dimerization and Oligomerization Enzymes: What classes of enzymes (e.g., P450s, peroxidases) catalyze the formation of the C-C and C-N bonds that link the monomeric units?
Mechanism of Stereochemical Control: How do these enzymes control the precise stereochemistry at the multiple quaternary centers during the assembly of the oligomeric scaffold?
Genomic and Transcriptomic Approaches: Utilizing genomic and transcriptomic data from producer organisms, such as Psychotria and Hodgkinsonia species, can help identify candidate genes and biosynthetic gene clusters involved in quadrigemine biosynthesis. nih.govrsc.org
Heterologous Expression and Enzyme Characterization: Once candidate genes are identified, heterologous expression in microbial hosts can enable the production and detailed biochemical characterization of the biosynthetic enzymes, paving the way for their use in chemoenzymatic synthesis.
A "biosynthesis-inspired" approach to total synthesis has already been conceptualized for related compounds, suggesting that a deeper understanding of the natural pathway could unlock novel and highly efficient synthetic routes. thieme-connect.com
Discovery of Novel Biological Targets and Underexplored Cellular Pathways
Preliminary studies have revealed that the quadrigemine alkaloids possess a broad range of biological activities, including analgesic, antibacterial, antifungal, and cytotoxic effects. nih.govnih.gov For instance, the related (-)-Quadrigemine C is known to be an antagonist of the somatostatin (B550006) receptor and an inhibitor of human platelet aggregation. nih.govnih.gov However, the specific molecular targets and the cellular pathways through which this compound exerts its effects are largely unknown.
Future research should focus on:
Target Deconvolution: Employing modern chemical biology and proteomic techniques, such as affinity chromatography-mass spectrometry and activity-based protein profiling, to identify the direct binding partners of this compound in relevant cell types.
Pathway Analysis: Once targets are identified, downstream pathway analysis using transcriptomics, proteomics, and metabolomics will be essential to understand the compound's mechanism of action.
Screening against New Target Classes: Expanding the biological evaluation of this compound and its synthetic analogues against a wider array of modern therapeutic targets (e.g., epigenetic modifiers, protein-protein interactions, specific ion channels) could uncover novel therapeutic applications.
Investigation of Stereoisomer-Specific Activity: Systematically evaluating the biological activity of different this compound stereoisomers is crucial, as subtle changes in 3D structure can lead to significant differences in target affinity and biological function. acs.org
Rational Design of Mechanistic Probes for Advanced Biological Investigations
To facilitate the study of its biological targets and mechanisms, the this compound scaffold can be rationally modified to create sophisticated mechanistic probes. These tools are indispensable for modern biological research and can provide insights that are unattainable with the natural product alone.
Future directions in this area include:
Affinity-Based Probes: Synthesizing derivatives of this compound that incorporate a reactive group (for covalent labeling) or a reporter tag (like biotin or a fluorophore) linked via a suitable spacer. These probes can be used to isolate and identify binding proteins from cell lysates.
Photoaffinity Probes: Introducing a photo-activatable cross-linking group onto the this compound structure. Upon UV irradiation, these probes form a covalent bond with their target protein, allowing for more robust identification of the binding partner, even in cases of weak or transient interactions.
Fluorescent Probes: Developing fluorescently labeled this compound analogues to visualize its subcellular localization and track its movement within living cells using advanced microscopy techniques. This can provide crucial information about its site of action.
Interdisciplinary Research Integrating Synthesis, Biology, and Computational Chemistry
The complexity of this compound necessitates a highly interdisciplinary approach to unlock its full potential. The synergy between synthetic chemistry, molecular biology, and computational modeling will be essential for advancing our understanding of this molecule.
Future research will benefit from:
Computational Structural Analysis: Using computational methods like Density Functional Theory (DFT) and molecular dynamics simulations to study the conformational preferences of this compound and its various stereoisomers. nih.govnih.gov This can aid in understanding structure-activity relationships and interpreting NMR data.
In Silico Target Prediction and Docking: Employing virtual screening and molecular docking simulations to predict potential biological targets for this compound. These computational predictions can then be used to prioritize and guide experimental validation, saving significant time and resources.
Guiding Synthetic Strategy: Computational modeling can assist in the design of new synthetic routes by predicting the feasibility of key reaction steps and the stability of intermediates, thereby accelerating the development of next-generation synthetic methodologies.
Addressing Stereochemical Puzzles and Structural Revisions in Complex Natural Product Families
The family of polypyrrolidinoindoline alkaloids is notorious for its stereochemical complexity. The large number of possible stereoisomers and the often-amorphous nature of these compounds make their structural elucidation exceptionally difficult. nih.gov Even for related compounds like (-)-Psychotridine, the final stereochemical assignment was only achieved through a combination of modular, stereocontrolled synthesis and detailed spectroscopic analysis. chemrxiv.org
Future research must continue to address these challenges:
Total Synthesis for Structural Confirmation: Total synthesis remains the definitive method for confirming the relative and absolute stereochemistry of complex natural products. nih.gov Synthesizing specific, predicted stereoisomers of this compound and comparing their spectroscopic data (NMR, circular dichroism) with that of the natural isolate is a critical and ongoing need.
Advanced Spectroscopic and Crystallographic Methods: The application of advanced NMR techniques and efforts to obtain crystalline derivatives suitable for X-ray crystallography are paramount for unambiguous structure determination.
Computational Prediction of Spectroscopic Data: The comparison of experimentally obtained spectroscopic data with data predicted for different possible stereoisomers using quantum chemical calculations is becoming an increasingly powerful tool for assigning the correct structure of complex molecules.
This rigorous approach not only solidifies the structural foundation for this compound but also provides validated synthetic routes to access stereochemically pure material for detailed biological and mechanistic studies.
Q & A
Q. What are the primary synthetic challenges in constructing Quadrigemine B’s complex polycyclic framework, and how are they addressed methodologically?
this compound’s structural complexity arises from its tetracyclic or pentacyclic dimeric indole alkaloid framework, requiring precise stereochemical control at multiple quaternary centers. A modular assembly strategy, as demonstrated in related compounds like Quadrigemine C, involves photoirradiation to form C3a–C3a' and C3a–C7' bonds stereoselectively . Key steps include:
- Pre-functionalized monomer synthesis : Rh- or Ir-catalyzed C–H amination to introduce C3a or C7 substituents (e.g., 97% yield for sulfonamide intermediates under Ir catalysis) .
- Photo-induced dimerization : 300–380 nm light drives [2+2] cycloadditions or radical couplings, achieving 44–72% yields while preserving stereochemistry .
- Post-dimerization modifications : Selective deprotection (e.g., TBAF-mediated silyl ether removal, 87% yield) .
Q. What analytical techniques are critical for verifying this compound’s stereochemistry and purity?
Advanced NMR (e.g., - HSQC, NOESY) and X-ray crystallography are essential for resolving overlapping signals in polycyclic systems. For example, X-ray analysis of intermediates like (+)-28 confirmed C3a configurations . High-resolution mass spectrometry (HRMS) and chiral HPLC (e.g., using TRIP catalysts with 94% enantiomeric excess) ensure purity and enantiomeric fidelity .
Q. How are contradictory spectral data resolved during structural elucidation?
Discrepancies in NMR or MS data (e.g., unexpected coupling constants or fragmentation patterns) are addressed via:
- Comparative analysis : Cross-referencing synthetic intermediates with natural product data (e.g., optical rotation, IR) .
- Computational modeling : DFT calculations to predict chemical shifts or NOE correlations .
- Stepwise validation : Isolating and characterizing intermediates (e.g., brominated precursors like (+)-25, 73–87% yields) to trace errors to specific synthetic steps .
Advanced Research Questions
Q. What strategies enable stereoselective formation of this compound’s quaternary carbon centers?
- Asymmetric catalysis : TRIP-phosphoric acid catalysts achieve >90% enantiomeric excess in bromination reactions (e.g., C3a-functionalized monomers) .
- Steric and electronic directing groups : 2,6-Difluorobenzenesulfonamide directs C–H amination to specific sites (97% regioselectivity) .
- Photoirradiation control : 380 nm light selectively excites conjugated dienes, enabling [2+2] cycloadditions with 72% yield and full stereoretention .
Q. How can conflicting kinetic vs. thermodynamic product ratios be managed in dimerization steps?
Contradictions arise when competing pathways (e.g., radical recombination vs. ionic mechanisms) yield mixed products. Mitigation strategies include:
- Solvent polarity tuning : THF vs. CHCl alters reaction pathways (e.g., AgOTf-mediated nucleophilic additions in CHCl yield 73% vs. 87% in THF) .
- Temperature gradients : Lower temperatures (0°C) favor kinetic products, while higher temperatures (70°C) drive thermodynamic control .
- Additive screening : DTBMP suppresses side reactions by scavenging protons, improving yields from 72% to 83% in sulfonylation steps .
Q. What methodologies optimize low-yielding steps in this compound’s total synthesis?
Poor yields (e.g., 22–44% in photosteps ) are addressed via:
- Flow chemistry : Continuous photoreactors enhance light penetration and reduce decomposition.
- Catalyst engineering : Cp*IrCl/AgNTf systems improve turnover in C–H amination (97% yield) .
- Parallel reaction screening : Testing 5–10 conditions (e.g., solvent, wavelength) to identify optimal parameters .
Q. How are stability issues in intermediates managed during multi-step synthesis?
Labile intermediates (e.g., aziridines or strained cyclopropanes) require:
- In situ generation : Avoiding isolation of unstable species (e.g., using HNNH for direct hydrazine coupling, 87% yield) .
- Protecting group strategies : Teoc (trimethylsilylethoxycarbonyl) groups stabilize amines during bromination (99% yield) .
- Cryogenic conditions : Storage at –20°C in anhydrous THF prevents decomposition of sulfonamide intermediates .
Methodological Frameworks for Research Design
Q. How can researchers formulate hypotheses to address gaps in this compound’s biosynthesis or bioactivity?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Compare biosynthetic gene clusters of this compound with related alkaloids (e.g., Hodgkinsine) to identify unique enzymatic steps .
- Feasibility : Prioritize in vitro assays (e.g., enzyme inhibition) over in vivo studies for initial bioactivity screening .
Q. What statistical approaches resolve contradictions between computational predictions and experimental data?
- LASSO regression : Identifies key variables (e.g., solvent polarity, catalyst loading) affecting yield disparities .
- Error propagation analysis : Quantifies uncertainties in spectroscopic measurements (e.g., ±0.1 ppm in NMR) to validate structural assignments .
Tables for Key Reaction Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
